N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
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Overview
Description
N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide typically involves the reaction of 2,3-dimethylaniline with 3-hydroxy-3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
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Step 1: Preparation of the intermediate
- React 2,3-dimethylaniline with oxalyl chloride in anhydrous dichloromethane.
- Stir the reaction mixture at low temperature (0-5°C) for 1-2 hours.
- Obtain the intermediate N-(2,3-dimethylphenyl)oxalamide.
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Step 2: Formation of the final product
- Add 3-hydroxy-3-phenylpropylamine to the reaction mixture.
- Stir the mixture at room temperature for 12-24 hours.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Use of electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydroxyl and oxalamide groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,3-dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide
- N1-(2,3-dimethylphenyl)-N2-(3-phenylpropyl)oxalamide
- N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-methylpropyl)oxalamide
Uniqueness
N1-(2,3-dimethylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is unique due to the presence of both the 2,3-dimethylphenyl and 3-hydroxy-3-phenylpropyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-7-6-10-16(14(13)2)21-19(24)18(23)20-12-11-17(22)15-8-4-3-5-9-15/h3-10,17,22H,11-12H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXUDVKXMIWGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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